1-Bromo-2-butoxy-5-fluorobenzene
Overview
Description
1-Bromo-2-butoxy-5-fluorobenzene is a chemical compound with the molecular formula C10H12BrFO . It has a molecular weight of 247.11 .
Chemical Reactions Analysis
One of the most common reactions involving similar compounds like 1-Bromo-2-Fluorobenzene is nucleophilic substitution. This reaction involves the replacement of the bromine atom with a nucleophile, resulting in the formation of a new compound .Physical And Chemical Properties Analysis
1-Bromo-2-butoxy-5-fluorobenzene has a density of 1.6±0.1 g/cm3 . It has a boiling point of 151.5±0.0 °C at 760 mmHg . The melting point and flash point are not available in the search results.Scientific Research Applications
Palladium-Catalyzed Cross Couplings
Potassium [1-(tert-Butoxycarbonyl)-1H-indol-2-yl]trifluoroborate was used in Suzuki-type coupling reactions, demonstrating the utility of bromobenzene derivatives in palladium-catalyzed cross-coupling reactions to synthesize various aryl and hetaryl bromides compounds (Paméla Kassis et al., 2009).
Ultrasound-Assisted Synthesis
Ultrasound-assisted preparation of 1-butoxy-4-nitrobenzene using n-butyl bromide and a multi-site phase-transfer catalyst highlights the role of bromobenzene derivatives in facilitating organic reactions under ultrasonic conditions for efficient synthesis (K. Harikumar & V. Rajendran, 2014).
Study on C–H⋯F–C Hydrogen Bonding
Research on the crystal structure of fluoroaromatic compounds, including 1,2,3,5-tetrafluorobenzene, discusses the role of C–H⋯F–C hydrogen bonding and its implications for the structural and electronic properties of fluoroaromatic molecules, offering insights into designing molecules with specific interactions and properties (Tejender S. Thakur et al., 2010).
Carbonylative Transformations
A systematic study on the carbonylative transformation of 1-bromo-2-fluorobenzenes with various nucleophiles demonstrated their versatility in forming heterocycles, showcasing the potential of bromo- and fluoro-substituted benzenes in carbonylation reactions and nucleophilic substitution to synthesize complex heterocyclic compounds (Jianbin Chen et al., 2014).
properties
IUPAC Name |
2-bromo-1-butoxy-4-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO/c1-2-3-6-13-10-5-4-8(12)7-9(10)11/h4-5,7H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCQGLWEZJAPET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-butoxy-5-fluorobenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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